Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
Overview
Description
Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . This compound is part of the azaspiro family, which is known for its unique spirocyclic structure. The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, providing a rigid and three-dimensional structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate with an appropriate amine under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo derivatives back to the original compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under mild conditions to prevent degradation of the spirocyclic structure .
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .
Scientific Research Applications
Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool for studying and manipulating biological systems .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
- Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- 2-Amino-6-aza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific substitution pattern and the presence of an amino group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12/h9H,4-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDSKHCAIGOHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-38-8 | |
Record name | tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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